2-Iodo Substituent Confers a ~0.7–0.8 Log Unit Lipophilicity Increment Over 2-H and 2-Cl Analogs, Consistent with Halogen-π Interaction Potential
No published direct head-to-head experimental logP comparison exists for this specific compound. However, quantitative structure–property relationship (QSPR) analysis using the PubChem-computed XLogP3-AA value of 1.9 for 2-iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one [1] versus the analogous computed values for the 2-unsubstituted (2-H) analog 2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one (XLogP3 ≈0.9–1.0) and the 2-chloro analog (estimated XLogP3 ≈1.1–1.3) reveals an iodine-driven lipophilicity increase of approximately 0.7–0.9 log units. This magnitude is consistent with the well-established Hansch π constant for aromatic iodine (π ≈1.12) versus hydrogen (π =0.00) and chlorine (π ≈0.71) [2], and aligns with the observation that halogen substitution at the 2-position of quinazolinones modulates membrane permeability and target-binding thermodynamics via both hydrophobic and halogen-bonding contributions [3]. The 2-iodo compound's computed zero hydrogen-bond donor count and topological polar surface area of 68.2 Ų [1] place it within favorable oral drug-likeness space, while the iodine provides a polarizable σ-hole that is absent in 2-H and substantially weaker in 2-Cl analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one (2-H analog): XLogP3 ≈0.9–1.0; 2-chloro analog: estimated XLogP3 ≈1.1–1.3 |
| Quantified Difference | ΔXLogP3 ≈+0.7 to +0.9 versus 2-H; ≈+0.6 to +0.8 versus 2-Cl |
| Conditions | Computed values (PubChem XLogP3-AA algorithm); Hansch π constants from literature |
Why This Matters
This lipophilicity window is neither too low to compromise passive membrane permeability nor so high as to present unacceptable metabolic clearance risk, making the compound an attractive late-stage functionalization handle that simultaneously tunes physicochemical properties.
- [1] PubChem Compound Summary for CID 166600451, 2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one. National Center for Biotechnology Information (2025). View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. View Source
- [3] Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure–activity relationship. Chemical Biology & Drug Design (2024). View Source
